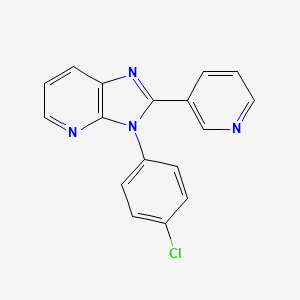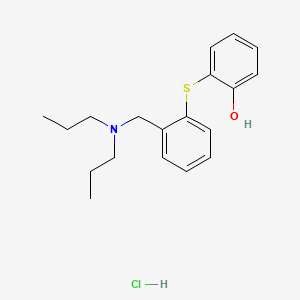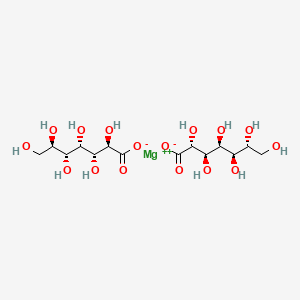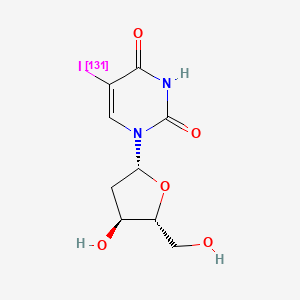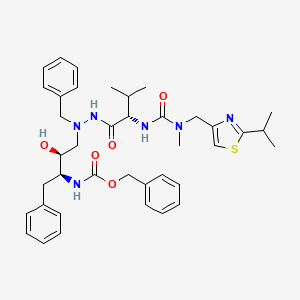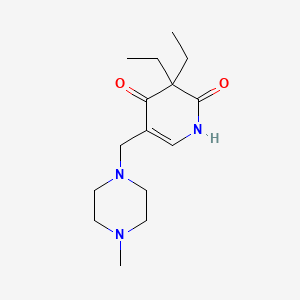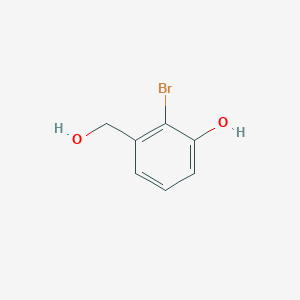
2-Bromo-3-hydroxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxybenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxybenzyl alcohol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-hydroxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
- Oxidation: 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid
- Reduction: 3-Hydroxybenzyl alcohol
- Substitution: Various substituted benzyl alcohol derivatives
Applications De Recherche Scientifique
2-Bromo-3-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and bromine groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 3-Hydroxybenzyl alcohol
- 2-Bromo-4-hydroxybenzyl alcohol
- 2-Chloro-3-hydroxybenzyl alcohol
Comparison: 2-Bromo-3-hydroxybenzyl alcohol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific hydrogen and halogen bonds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
1260761-47-4 |
|---|---|
Formule moléculaire |
C7H7BrO2 |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
2-bromo-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H7BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 |
Clé InChI |
ZLSHFFBCOUQVFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


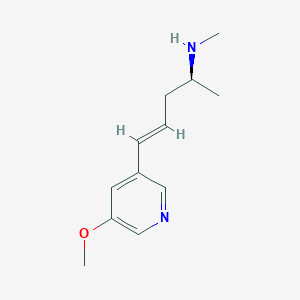
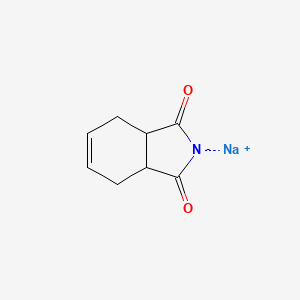
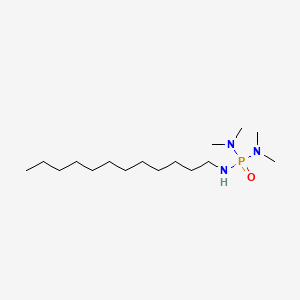
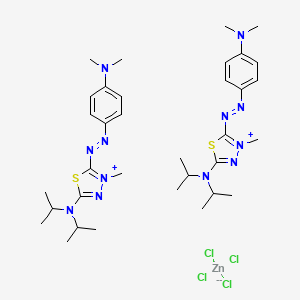
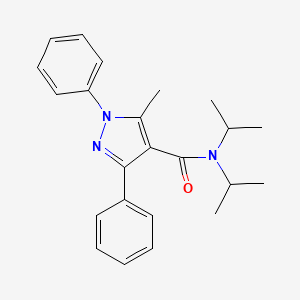
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)

